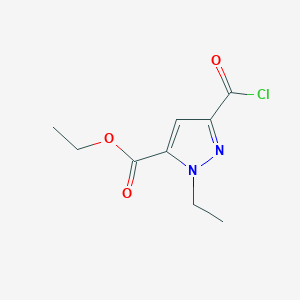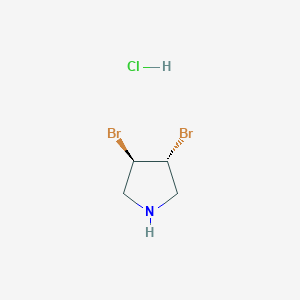
Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate (ECPC) is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. ECPC is a pyrazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Wirkmechanismus
The mechanism of action of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate is primarily through its inhibition of FAAH. FAAH is responsible for breaking down anandamide, which is an endocannabinoid that has been shown to have a range of physiological effects. By inhibiting FAAH, Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate increases anandamide levels, which can lead to a range of physiological effects.
Biochemical and Physiological Effects
Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has been shown to have a range of biochemical and physiological effects. One of the most significant effects is its inhibition of FAAH, which leads to an increase in anandamide levels. Anandamide has been shown to have a range of physiological effects, including pain relief, anti-inflammatory effects, and neuroprotective effects. Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has also been shown to have potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized, making it readily available for research. It also has a well-defined mechanism of action, which makes it a valuable tool for investigating the endocannabinoid system. However, there are also limitations to the use of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate in lab experiments. One limitation is that it is a synthetic compound, which means that it may not accurately reflect the effects of endocannabinoids in vivo. Additionally, the effects of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate may be influenced by factors such as dosage and administration route, which can make it difficult to compare results across studies.
Zukünftige Richtungen
There are several future directions for research on Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate. One area of interest is the potential use of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate as an anti-inflammatory agent. Further research is needed to determine the efficacy of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate in reducing inflammation in vivo. Another area of interest is the potential use of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate as a tool for investigating the endocannabinoid system. Future research could focus on the development of new compounds that are more selective for FAAH inhibition, as well as the investigation of the effects of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate on other components of the endocannabinoid system. Overall, Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has significant potential as a tool for scientific research, and further investigation is needed to fully understand its effects and potential applications.
Synthesemethoden
Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate can be synthesized through a multi-step reaction starting with 2-ethyl-3-hydroxypyrazine. The first step involves the chlorination of the hydroxyl group using thionyl chloride to form 2-ethyl-3-chloropyrazine. This is followed by the reaction of the chloropyrazine with ethyl oxalyl chloride to form ethyl 2-ethyl-3-chloropyrazine-5-carboxylate. The final step involves the reaction of the ethyl 2-ethyl-3-chloropyrazine-5-carboxylate with hydrazine hydrate to form Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has been shown to have a range of scientific research applications. One of the most promising applications is in the study of the endocannabinoid system. Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down the endocannabinoid anandamide. This inhibition leads to an increase in anandamide levels, which can have a range of physiological effects. Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has also been shown to have potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-3-12-7(9(14)15-4-2)5-6(11-12)8(10)13/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCARPUKDWVYNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-2-ylnaphthalene-2-carboxamide](/img/structure/B2972190.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2972193.png)

![8-(4-fluorophenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2972196.png)
![benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2972200.png)
![1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2972201.png)
![N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2972202.png)
![N-[(4-chlorophenyl)methoxy]-N-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide](/img/structure/B2972203.png)

![N-[3-(cyclopropylsulfamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2972207.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2972210.png)

![1-[1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2972213.png)